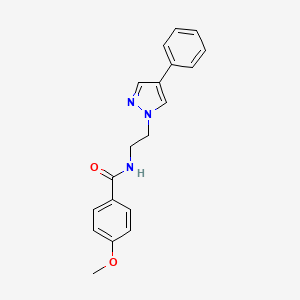

4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-methoxy-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-24-18-9-7-16(8-10-18)19(23)20-11-12-22-14-17(13-21-22)15-5-3-2-4-6-15/h2-10,13-14H,11-12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRVKMJSWZOKKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with an appropriate diketone under acidic conditions.

Alkylation: The pyrazole derivative is then alkylated using an ethyl halide in the presence of a base such as potassium carbonate.

Amidation: The resulting intermediate is reacted with 4-methoxybenzoic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products

Oxidation: 4-hydroxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide.

Reduction: 4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzylamine.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.

Biology: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Industry: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Heterocyclic Replacements

The target compound’s pyrazole-ethyl group distinguishes it from structurally related benzamides. Key analogs include:

Physicochemical Properties

- Lipophilicity : The target compound’s 4-phenylpyrazole group likely enhances lipophilicity compared to analogs with electron-withdrawing substituents (e.g., Cl in ). However, it may be less lipophilic than trichloroethyl derivatives (e.g., ).

- Solubility : Pyrimidine and pyridazine analogs () could exhibit improved aqueous solubility due to nitrogen-rich heterocycles, whereas thiazole derivatives () might show reduced solubility due to aromatic stacking.

- Stereochemical Complexity : Unlike trichloroethyl derivatives (), the target compound lacks defined stereocenters, simplifying synthesis and purification.

Biological Activity

4-Methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide can be represented as follows:

This compound features a methoxy group, a pyrazole moiety, and an ethyl linkage, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide.

In Vitro Studies

A notable study evaluated the antiproliferative effects of various pyrazole derivatives against different cancer cell lines. The compound showed promising results against HepG2 (liver cancer) and HeLa (cervical cancer) cells with growth inhibition percentages of 54.25% and 38.44% , respectively. Importantly, it exhibited minimal toxicity to normal fibroblasts, indicating a selective action towards cancer cells .

| Cell Line | Growth Inhibition (%) | Toxicity to Normal Cells (%) |

|---|---|---|

| HepG2 | 54.25 | 19.94 |

| HeLa | 38.44 | 80.06 |

The mechanism by which 4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Docking studies suggest that this compound interacts with cyclooxygenase-2 (COX-2), a target implicated in tumor growth and progression .

Case Studies and Research Findings

Several case studies have investigated the biological activity of related compounds within the pyrazole class:

- Antiproliferative Effects : A series of aminopyrazole derivatives were synthesized and tested for their antiproliferative activities against various cancer cell lines. The results indicated that modifications at specific positions on the pyrazole ring significantly influenced their efficacy .

- Structure-Activity Relationship (SAR) : Research has shown that substituents on the pyrazole ring can enhance or diminish biological activity. For instance, introducing different alkyl or aryl groups at position N1 led to varying levels of antiproliferative activity against tested cell lines .

- Safety Profile : The safety profile of these compounds is crucial for therapeutic applications. In vitro studies revealed that while exhibiting significant anticancer properties, many derivatives maintained low toxicity levels in normal cell lines, suggesting a favorable therapeutic index .

Q & A

Basic: What are the recommended synthetic routes for 4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide, and how are intermediates characterized?

Answer:

The synthesis typically involves multi-step reactions:

Pyrazole Intermediate Preparation : React 4-phenyl-1H-pyrazole with ethylenediamine derivatives under basic conditions to form the pyrazolyl-ethylamine backbone .

Benzamide Coupling : React the intermediate with 4-methoxybenzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the final product .

Characterization :

- NMR (¹H/¹³C) : Confirm proton environments (e.g., methoxy singlet at ~3.8 ppm, pyrazole protons at 7.2–8.1 ppm) .

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 378) .

Basic: What spectroscopic techniques are critical for verifying the purity and structure of this compound?

Answer:

- ¹H/¹³C NMR : Resolve aromatic protons (benzamide and pyrazole rings) and aliphatic chain protons (ethyl linker) .

- IR Spectroscopy : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, pyrazole C-N stretch ~1500 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., C₂₁H₂₀N₃O₂: calculated 378.1556, observed 378.1558) .

- HPLC : Assess purity (>95% via reverse-phase C18 column, acetonitrile/water mobile phase) .

Advanced: How can researchers design experiments to investigate its enzyme inhibition potential, given structural analogs with conflicting bioactivity data?

Answer:

Experimental Design :

Target Selection : Prioritize kinases or proteases, as pyrazole-benzamide hybrids often modulate these enzymes .

Assay Conditions : Use fluorogenic substrates (e.g., ATP-competitive kinase assays) at pH 7.4, 37°C, with IC₅₀ determination .

Control Compounds : Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .

Data Contradiction Resolution :

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methoxy vs. ethoxy on benzamide) .

- Molecular Dynamics Simulations : Model binding interactions to explain potency differences (e.g., pyrazole-phenyl group orientation in active sites) .

Advanced: What strategies resolve discrepancies in reported solubility and stability profiles of this compound?

Answer:

Methodological Approaches :

Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and ethanol via nephelometry .

Stability Studies :

- pH Stability : Incubate at pH 2–9 (simulated gastric/intestinal fluids) and analyze degradation via LC-MS .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

Contradiction Mitigation :

- Crystallography : Compare polymorphic forms (e.g., anhydrous vs. solvated crystals) affecting solubility .

- Excipient Screening : Co-formulate with cyclodextrins to enhance aqueous stability .

Advanced: How can computational methods optimize the design of derivatives for enhanced target selectivity?

Answer:

Computational Workflow :

Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase PDB: 1M17) .

Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond donors in benzamide, hydrophobic pyrazole-phenyl group) .

ADMET Prediction : Predict pharmacokinetics (e.g., CYP450 inhibition risk) via SwissADME .

Validation :

- Synthesize Top Candidates : Prioritize derivatives with improved docking scores and synthetic feasibility .

- In Vitro Testing : Compare predicted vs. experimental IC₅₀ values to refine models .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Answer:

- Kinase Inhibition : Potential anticancer activity via ATP-binding site competition .

- Antimicrobial Probes : Pyrazole derivatives disrupt bacterial biofilms (e.g., Staphylococcus aureus) .

- Neuroinflammatory Studies : Benzamide moieties modulate COX-2 and iNOS pathways .

Advanced: How to address low yields in the final coupling step of the synthesis?

Answer:

Optimization Strategies :

Reagent Ratios : Adjust benzoyl chloride:amine ratio (e.g., 1.2:1) to drive reaction completion .

Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

Solvent Effects : Switch to THF or DMF to improve intermediate solubility .

Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Advanced: What analytical techniques confirm the compound’s interaction with DNA or proteins?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.